2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid
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Overview
Description
2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid is a complex organic compound that features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse biological activities.
Benzenesulfonyl compounds: These compounds contain the benzenesulfonyl group and are often used in medicinal chemistry for their enzyme inhibitory properties
Uniqueness
2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-21(18-10-6-5-9-17(18)20(24)25)19(23)15-11-13-22(14-12-15)28(26,27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPSLLVIAGKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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